molecular formula C17H20N2O5S2 B2738587 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798513-49-1

3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2738587
CAS No.: 1798513-49-1
M. Wt: 396.48
InChI Key: YWQIGOWIGNASQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle , while thiazolidine-2,4-dione is a five-membered heterocycle containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine and thiazolidine-2,4-dione groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The thiazolidine group contains sulfur at the first position and nitrogen at the third position .

Scientific Research Applications

Environmental and Health Impact Studies

Research on similar organosulfur compounds, such as those involving methylsulfonyl groups, highlights the importance of understanding the environmental exposure and health implications of chemical agents. For instance, studies on the environmental exposure to organophosphorus and pyrethroid pesticides emphasize the necessity of monitoring chemical exposure to safeguard public health, particularly among vulnerable populations such as children (Babina et al., 2012).

Carcinogenic Potential and Exposure Assessment

Examination of the presence of carcinogenic heterocyclic amines in the diet and their metabolites in human tissues underscores the critical role of dietary habits in cancer risk. This type of research is essential for assessing the carcinogenic potential of various compounds, including those structurally related to 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and understanding their mechanisms of action (Ushiyama et al., 1991).

Metabolic Pathways and Genetic Influences

Investigating the metabolic pathways and genetic factors influencing the processing of complex compounds in the body can provide insights into their safety, efficacy, and potential health effects. Studies on the metabolism of heterocyclic amines and their adduct formation with DNA in humans versus rodents reveal significant interspecies differences, highlighting the importance of human-specific research in understanding the health implications of exposure to such compounds (Turteltaub et al., 1999).

Potential Therapeutic Applications

Research into the therapeutic applications of chemical compounds with similar functional groups may uncover novel treatments for various conditions. For example, studies on non-glycoside, non-adrenergic cardiotonic agents demonstrate the potential for developing new medications that improve cardiac function without the drawbacks of current treatments (Ruffmann et al., 1981).

Future Directions

The future research directions could involve studying the biological activity of this compound and its derivatives, given the biological relevance of pyrrolidine and thiazolidine-2,4-dione derivatives . Additionally, developing new synthetic methods for this compound could also be a potential area of research.

Properties

IUPAC Name

3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQIGOWIGNASQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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